キナゾリン-4-カルバルデヒド

説明

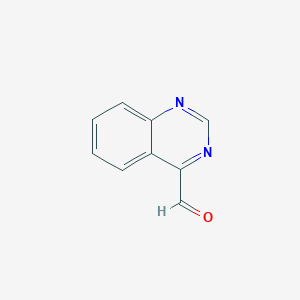

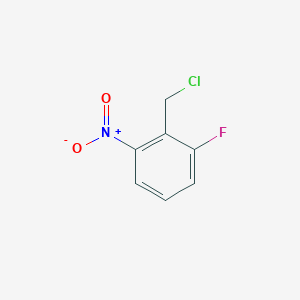

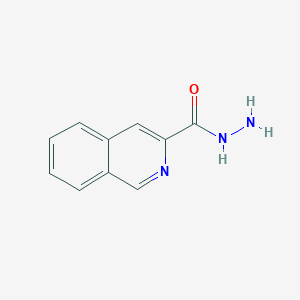

Quinazoline-4-carbaldehyde, also known as Cinchoninaldehyde, is a heterocyclic compound . It has been used in the synthesis of lepidylamines . The molecular formula of Quinazoline-4-carbaldehyde is C9H6N2O .

Synthesis Analysis

Quinazoline derivatives have been synthesized using various methods. Transition-metal-catalyzed reactions have emerged as reliable and indispensable tools for the synthesis of pharmaceuticals . These reactions provide new entries into pharmaceutical ingredients of continuously increasing complexity . The progress achieved in the synthesis of quinazolines under transition metal-catalyzed conditions are summarized and reports from 2010 to date are covered .

Molecular Structure Analysis

Quinazolines are a class of nitrogen-containing heterocyclic compounds . They comprise a family of nitrogen-based bicyclic heteroarenes that are considered attractive targets by medicinal chemists . The structure–activity relationship study explained that the highest activity was obtained by the compound with diethyl substitution, while aromatic and alicyclic amine substitution decreased analgesic activity .

Chemical Reactions Analysis

Transition-metal-catalyzed reactions have emerged as reliable and indispensable tools for the synthesis of pharmaceuticals . These reactions provide new entries into pharmaceutical ingredients of continuously increasing complexity . The last few decades have witnessed a tremendous outburst of transition-metal-catalyzed reactions for the construction of quinazoline scaffolds .

Physical And Chemical Properties Analysis

Quinazoline-4-carbaldehyde has a molecular weight of 158.16 . The physical and chemical properties of quinazoline derivatives have been studied .

科学的研究の応用

金属触媒クロスカップリング反応

キナゾリン誘導体は、クマダ、スティル、ネギシ、薗頭、鈴木・宮浦、ヘックなどのクロスカップリング反応における金属触媒による炭素-炭素結合形成反応のための汎用性の高い合成中間体です . また、ブッフワルト・ハートウィッグクロスカップリングにより炭素-ヘテロ原子結合を形成し、新規多置換誘導体を得ることができます .

TiO2マイクロ球の光増感

キナゾリン誘導体は、TiO2マイクロ球の光増感剤として使用でき、可視光領域での性能を向上させます . この用途は、廃水処理における有機汚染物質の光分解に特に役立ちます .

新規多置換誘導体の合成

ハロゲン化キナゾリン-4-オンとそのキナゾリンは、新規多置換誘導体を生成するために使用できます . これらの誘導体は、医薬品や材料に潜在的な用途があります .

生体医用用途

キナゾリン誘導体は、抗がん剤、抗結核剤、抗高血圧剤、抗菌剤、抗炎症剤、抗マラリア剤など、さまざまな生物学的および薬理学的活性に関連付けられています .

5. グレリン受容体およびバソプレシンV1b受容体拮抗薬 特定の置換キナゾリン-4(3H)-オンは、グレリン受容体およびバソプレシンV1b受容体拮抗薬であることが判明しています .

チロシンキナーゼ阻害剤

ラパチニブなどのいくつかの4-アニリノキナゾリン誘導体は、EGFRとHER2の両方を標的とする経口デュアルチロシンキナーゼ阻害剤であり、乳がん細胞の増殖を阻害します .

オーロラA阻害剤

6-アルキニル化4-アミノキナゾリンは、オーロラAの選択的阻害剤として役立ちます .

ErbB2血管新生阻害剤

4-アニリノキナゾリン誘導体CP-724,714は、乳がん、卵巣がん、その他の癌の治療のために調査中の選択的ErbB2血管新生阻害剤です .

作用機序

Target of Action

Quinazoline-4-carbaldehyde, like other quinazoline derivatives, has been found to interact with a variety of biological targets. Quinazoline derivatives are known to possess remarkable anti-inflammatory activity as NOS-II, TNF-a, IMPDH-II, MAPK, PDE-3, and PDE-4 inhibitors .

Mode of Action

For instance, some quinazoline derivatives have been found to inhibit biofilm formation in Pseudomonas aeruginosa, a trait which augments the cells’ pathogenicity and invasion potential .

Biochemical Pathways

Quinazoline-4-carbaldehyde, like other quinazoline derivatives, is likely to affect multiple biochemical pathways. For example, some quinazoline derivatives have been found to inhibit the production of exopolysaccharides, which constitute a major component of the matrix binding biofilm components together . .

Pharmacokinetics

It is known that the pharmacokinetics of drugs can be influenced by factors such as the induction or inhibition of hepatic enzymes, which are responsible for drug metabolism .

Result of Action

Some quinazoline derivatives have been found to have broad-spectrum antimicrobial activity and to inhibit biofilm formation in pseudomonas aeruginosa .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Quinazoline-4-carbaldehyde. For instance, the presence of light can enhance the photodegradation of certain compounds . .

将来の方向性

生化学分析

Biochemical Properties

Quinazoline-4-carbaldehyde plays a crucial role in several biochemical reactions. It interacts with enzymes such as tyrosine kinases, which are involved in cell signaling pathways. The compound inhibits the activity of these enzymes, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells . Additionally, quinazoline-4-carbaldehyde has been shown to interact with proteins involved in DNA repair mechanisms, further enhancing its anticancer properties . The nature of these interactions is primarily through the formation of covalent bonds with the active sites of the enzymes and proteins, thereby inhibiting their function.

Cellular Effects

The effects of quinazoline-4-carbaldehyde on various types of cells and cellular processes are profound. In cancer cells, the compound induces apoptosis by activating caspase pathways and disrupting mitochondrial membrane potential . It also affects cell signaling pathways such as the PI3K/Akt and MAPK pathways, leading to reduced cell proliferation and increased cell death . Furthermore, quinazoline-4-carbaldehyde influences gene expression by modulating the activity of transcription factors involved in cell cycle regulation and apoptosis . In non-cancerous cells, the compound exhibits minimal toxicity, making it a promising candidate for therapeutic applications.

Molecular Mechanism

At the molecular level, quinazoline-4-carbaldehyde exerts its effects through several mechanisms. It binds to the ATP-binding site of tyrosine kinases, thereby inhibiting their activity and blocking downstream signaling pathways . This inhibition leads to the suppression of cell proliferation and induction of apoptosis. Additionally, the compound interacts with DNA repair proteins, preventing the repair of damaged DNA and promoting cell death in cancer cells . Quinazoline-4-carbaldehyde also modulates gene expression by affecting the activity of transcription factors such as p53 and NF-κB, which are involved in cell cycle regulation and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of quinazoline-4-carbaldehyde have been observed to change over time. The compound is relatively stable under physiological conditions, but it can degrade over extended periods, leading to reduced efficacy . In in vitro studies, the compound has shown sustained activity over several days, with a gradual decrease in potency due to degradation . In in vivo studies, long-term exposure to quinazoline-4-carbaldehyde has been associated with changes in cellular function, including alterations in cell signaling pathways and gene expression . These temporal effects highlight the importance of optimizing dosage and administration schedules for therapeutic applications.

Dosage Effects in Animal Models

The effects of quinazoline-4-carbaldehyde vary with different dosages in animal models. At low doses, the compound exhibits significant anticancer activity with minimal toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . Threshold effects have been identified, where doses above a certain level lead to a rapid increase in adverse effects . These findings underscore the importance of determining the optimal dosage for therapeutic use to maximize efficacy while minimizing toxicity.

Metabolic Pathways

Quinazoline-4-carbaldehyde is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can either be excreted or further metabolized into active compounds that exert biological effects . The compound also interacts with cofactors such as NADPH and FAD, which are involved in its metabolic conversion . The effects of quinazoline-4-carbaldehyde on metabolic flux and metabolite levels are significant, as they influence the overall pharmacokinetics and pharmacodynamics of the compound.

Transport and Distribution

Within cells and tissues, quinazoline-4-carbaldehyde is transported and distributed through various mechanisms. It interacts with transporters such as P-glycoprotein, which facilitates its efflux from cells . The compound also binds to plasma proteins, which affects its distribution and bioavailability . In tissues, quinazoline-4-carbaldehyde accumulates in areas with high metabolic activity, such as the liver and kidneys . These transport and distribution mechanisms play a crucial role in determining the compound’s therapeutic efficacy and toxicity.

Subcellular Localization

The subcellular localization of quinazoline-4-carbaldehyde is critical for its activity and function. The compound is primarily localized in the mitochondria, where it exerts its effects on mitochondrial membrane potential and induces apoptosis . It also localizes to the nucleus, where it interacts with DNA and transcription factors to modulate gene expression . Targeting signals and post-translational modifications, such as phosphorylation, direct quinazoline-4-carbaldehyde to specific subcellular compartments, enhancing its therapeutic potential .

特性

IUPAC Name |

quinazoline-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O/c12-5-9-7-3-1-2-4-8(7)10-6-11-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYLYYMIQPIWMFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70717077 | |

| Record name | Quinazoline-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70717077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933747-26-3 | |

| Record name | Quinazoline-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70717077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Methyl-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B1506106.png)

![3-amino-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile](/img/structure/B1506118.png)

![2-Cyclopentyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B1506152.png)